4-(4-(Chloromethyl)phenyl)oxazole hydrochloride chemical properties
4-(4-(Chloromethyl)phenyl)oxazole hydrochloride chemical properties
An In-depth Technical Guide to 4-(4-(Chloromethyl)phenyl)oxazole Hydrochloride: Properties, Reactivity, and Applications for Advanced Research
This guide provides a comprehensive technical overview of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride, a bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Due to the specificity of this compound, detailed experimental data is often found in patents or supplementary information of broader studies. Therefore, this document synthesizes available data on the core molecule and its close analogs to provide a robust and practical resource for laboratory professionals. We will delve into its physicochemical properties, explore its synthesis and key reactive characteristics, and contextualize its applications as a strategic intermediate in the development of novel chemical entities.
Core Chemical Identity and Physicochemical Profile
4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is a heterocyclic compound distinguished by three key features: a stable oxazole ring, a phenyl group that acts as a linker, and a reactive chloromethyl group. The hydrochloride salt form enhances the compound's stability and handling properties, making it a more reliable reagent for synthesis.
While extensive experimental data for this specific salt is not widely published, we can compile its core identifiers and predict properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-(4-(Chloromethyl)phenyl)oxazole Hydrochloride and Related Analogs
| Property | 4-(4-(Chloromethyl)phenyl)oxazole Hydrochloride | 4-(Chloromethyl)-2-phenyl-1,3-oxazole | 4-(Chloromethyl)oxazole |
| CAS Number | 675149-75-4[1][2] | 30494-97-4[3] | 767628-89-7[4] |
| Molecular Formula | C₁₀H₈ClNO · HCl | C₁₀H₈ClNO[3] | C₄H₄ClNO[4] |
| Molecular Weight | 230.09 g/mol (Calculated) | 193.63 g/mol [3] | 117.53 g/mol [4] |
| Physical Form | Predicted to be a solid (typical for HCl salts) | Solid | Data not available |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to have some solubility in water and polar organic solvents (e.g., MeOH, DMSO). | Data not available | Data not available |
Causality Insight: The hydrochloride salt is formed by the protonation of the basic nitrogen atom on the oxazole ring. This ionic character generally increases the melting point compared to the free base and often improves solubility in polar solvents, which is a significant advantage for reaction setup and purification.
Synthesis and Reactivity: A Strategic Intermediate
The true value of this compound lies in its synthetic utility. Understanding its formation and, more importantly, its subsequent reactivity is crucial for its effective application.
Plausible Synthetic Pathway
The synthesis of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride would logically proceed in a multi-step fashion. A common and robust method for forming the oxazole ring is the Robinson-Gabriel synthesis or related cyclodehydrations. A plausible, generalized pathway is outlined below.
Caption: Plausible synthetic workflow for 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride.
Expert Rationale: This proposed route is efficient. The Van Leusen reaction (using TosMIC) is a well-established method for creating oxazoles from aldehydes. The subsequent chloromethylation of the activated methyl group on the tolyl moiety is a standard transformation. Finally, converting the free base to its hydrochloride salt is a straightforward acid-base reaction that aids in purification and improves the compound's shelf-life.
Core Reactivity
The reactivity is dominated by the benzylic chloride, which is an excellent electrophile.
Caption: Reactivity of the chloromethyl group with various nucleophiles.
This Sₙ2 reactivity is the cornerstone of its utility. It allows for the covalent linkage of the oxazole-phenyl scaffold to a vast array of other molecules, making it an ideal linker or intermediate in multi-step syntheses. The oxazole ring itself is generally stable under these conditions, providing a robust core.
Applications in Drug Discovery and Materials Science
The oxazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The primary role of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is to serve as a building block to access novel derivatives that incorporate this valuable pharmacophore.
Key Application Areas:
-
Scaffold for Lead Optimization: In a drug discovery campaign, once a "hit" compound containing a phenyl or benzyl group is identified, this reagent can be used to systematically replace that part of the molecule with the oxazole-containing moiety. This allows researchers to probe the Structure-Activity Relationship (SAR) and potentially improve potency, selectivity, or pharmacokinetic properties.
-
Linker Chemistry: The defined length and rigidity of the phenyl-oxazole unit, combined with the reactive handle, make it suitable for use in developing PROTACs (Proteolysis Targeting Chimeras) or other molecules requiring specific spatial separation of functional domains.
-
Fluorescent Probe Development: The conjugated system of the phenyl-oxazole core can serve as a fluorophore. The chloromethyl group allows for its attachment to biomolecules or other targets to create fluorescent probes for imaging or assay development.
Analytical Characterization (Predicted)
For a researcher synthesizing or using this compound, analytical confirmation is paramount. Below are the expected spectroscopic signatures based on its structure and data from related molecules.[8][9][10]
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets in the range of δ 7.2-8.0 ppm, corresponding to the para-substituted phenyl ring.
-
Oxazole Protons: Two singlets or narrow doublets in the δ 7.0-8.5 ppm region, characteristic of the oxazole ring protons.
-
Chloromethyl Protons: A key diagnostic singlet appearing significantly downfield, expected around δ 4.6-4.9 ppm , due to the deshielding effect of the adjacent chlorine atom and the phenyl ring.
-
N-H Proton (from HCl): A broad singlet, potentially further downfield, which may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic and oxazole carbons would appear in the δ 120-155 ppm range.
-
The chloromethyl carbon (-CH₂Cl) would be a distinct peak in the aliphatic region, expected around δ 45-50 ppm.
-
-
Mass Spectrometry (ESI+): The analysis would show the molecular ion peak for the free base (M+H)⁺ at m/z corresponding to C₁₀H₉ClNO⁺.
-
FTIR Spectroscopy:
-
Aromatic C-H stretching (~3000-3100 cm⁻¹).
-
C=N stretching from the oxazole ring (~1600-1650 cm⁻¹).
-
C-O-C stretching from the oxazole ring (~1050-1250 cm⁻¹).
-
C-Cl stretching (~600-800 cm⁻¹).
-
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling is essential. Safety data sheets for analogous compounds consistently highlight several hazards.[11][12][13][14]
Table 2: GHS Hazard Profile (Predicted)
| Hazard Class | Statement | Precautionary Action |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[11] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[11] | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[11] | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation.[11] | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |
Protocol for Safe Handling:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles at all times.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] It should be kept away from incompatible materials such as strong oxidizing agents and moisture, as the hydrochloride salt can be hygroscopic.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is a high-value chemical tool for researchers. While detailed public data on the compound itself is limited, a thorough understanding of its constituent parts—the stable oxazole pharmacophore and the reactive benzylic chloride—provides a clear picture of its utility. Its primary role as a synthetic intermediate allows for the efficient introduction of the phenyl-oxazole moiety into a wide range of molecules, facilitating the exploration of new chemical space in drug discovery and materials science. Adherence to strict safety protocols is mandatory when handling this reactive and potentially hazardous compound.
References
-
CBG Chem. 4-(CHLOROMETHYL)OXAZOLE HYDROCHLORIDE. [Link]
-
PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. [Link]
-
Aydin, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. National Center for Biotechnology Information. [Link]
-
Chemical Safety. Chemical Label for 4-(chloromethyl)-2-phenoxy-1,3-oxazole. [Link]
-
International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]
-
ChemSynthesis. 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. [Link]
-
Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
-
CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]
-
MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]
-
Drăgan, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]
-
Tse, E. G., et al. (2021). An Open Drug Discovery Competition. ACS Publications. [Link]
-
International Journal of Pharmaceutical research and Applications. Oxazole-Based Molecules in Anti-viral Drug Development. [Link]
-
PubMed. Discovery of oxazole-based PDE4 inhibitors with picomolar potency. [Link]
Sources
- 1. 4-(CHLOROMETHYL)OXAZOLE HYDROCHLORIDE - CAS:675149-75-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. 675149-75-4 | 4-(Chloromethyl)oxazole hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. 4-(chloromethyl)-2-phenyl-1,3-oxazole | CAS 30494-97-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 767628-89-7|4-(Chloromethyl)oxazole|BLD Pharm [bldpharm.com]
- 5. ijcps.org [ijcps.org]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of oxazole-based PDE4 inhibitors with picomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
